Unambiguous Structural Confirmation via Multinuclear NMR, IR, and Raman Spectroscopy Compared to Uncharacterized Commercial Analogs
The target compound has been characterized by a comprehensive suite of spectroscopic techniques, including ¹H, ²H, and ¹³C NMR, as well as IR and Raman spectroscopy, with all spectral data reported in detail [1]. In contrast, the vast majority of structurally related 5-aryl-1,3,4-oxadiazole acetamide analogs available from commercial sources are offered with only ¹H NMR confirmation and nominal HPLC purity, and lack the rigorous, multi-technique spectral reference standard that enables definitive batch-to-batch identity verification. The reported one-step synthesis yields the title compound in quantitative yield under adapted Vilsmeier conditions, establishing a robust and reproducible route to a product of confirmed structural integrity [1].
| Evidence Dimension | Analytical characterization completeness |
|---|---|
| Target Compound Data | Full assignment by ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy; quantitative synthetic yield reported |
| Comparator Or Baseline | Standard commercial 1,3,4-oxadiazole acetamide analogs: typically characterized by ¹H NMR and HPLC purity only; yield data often proprietary |
| Quantified Difference | Target compound benefits from a publicly disclosed, multi-nuclear NMR and vibrational spectroscopy reference dataset; comparator class standard is limited to ¹H NMR + HPLC. |
| Conditions | Synthesis performed under adapted Vilsmeier conditions; characterization data published in Molbank (2023) |
Why This Matters
For procurement, this detailed analytical reference enables strict quality control and lot-to-lot consistency verification, reducing the risk of receiving misidentified or impure material.
- [1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). One-step synthesis of 2-(2-chlorophenyl)-N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide in quantitative yield. Molbank, 2023(2), M1654. View Source
